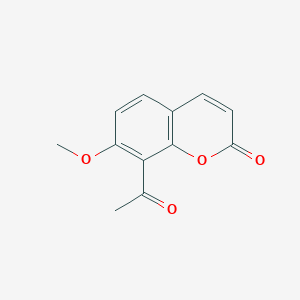

8-Acetyl-7-methoxycoumarin

Übersicht

Beschreibung

8-Acetyl-7-methoxy-2H-chromen-2-on: ist eine organische Verbindung mit der Summenformel C12H10O4 . Es ist ein Derivat von Cumarin, einer natürlich vorkommenden Verbindung, die in vielen Pflanzen gefunden wird. Die Struktur von 8-Acetyl-7-methoxy-2H-chromen-2-on umfasst einen Cumarinring mit einer Acetylgruppe an der 8. Position und einer Methoxygruppe an der 7. Position .

Wissenschaftliche Forschungsanwendungen

8-Acetyl-7-methoxy-2H-chromen-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Baustein bei der Synthese komplexerer organischer Moleküle.

Biologie: Eingesetzt als fluoreszierende Sonde zur Untersuchung der Zellmembranstruktur und -funktion.

Medizin: Untersucht wegen seiner potenziellen pharmakologischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Verwendet als Duftstoffkomponente in Parfüms und als Zwischenprodukt bei der Synthese anderer aromatischer Verbindungen .

5. Wirkmechanismus

Der Wirkmechanismus von 8-Acetyl-7-methoxy-2H-chromen-2-on umfasst seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren .

Safety and Hazards

Wirkmechanismus

Target of Action

8-Acetyl-7-methoxycoumarin, also known as 8-acetyl-7-methoxy-2H-chromen-2-one, is a coumarin-based compound . The primary targets of this compound are caspase-3/7 and β-tubulin . These proteins play crucial roles in cell apoptosis and cell division, respectively .

Mode of Action

The compound interacts with its targets, leading to significant changes in cellular processes. It activates caspase-3/7, which are key proteins involved in the execution-phase of cell apoptosis . Additionally, it inhibits β-tubulin polymerization activity, disrupting the formation of microtubules, essential components of the cell’s cytoskeleton .

Biochemical Pathways

The activation of caspase-3/7 triggers a cascade of proteolytic events, leading to cell apoptosis . On the other hand, the inhibition of β-tubulin polymerization disrupts the normal cell cycle, particularly cell division .

Pharmacokinetics

It is known that the compound is slightly soluble in water (098 g/L at 25 ºC), but readily soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

The activation of caspase-3/7 and inhibition of β-tubulin polymerization by this compound lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the development of anticancer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability might be affected by the composition of the biological environment . .

Biochemische Analyse

Biochemical Properties

8-Acetyl-7-methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase (GST), leading to the acetylation of lysine residues in its active site, thereby inhibiting its catalytic activity . This interaction highlights the compound’s potential in modulating enzyme activities and influencing biochemical pathways.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been shown to induce cell cycle arrest and apoptosis in liver cancer cells by targeting caspase-3/7 and inhibiting β-tubulin polymerization . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activities. It binds to the active sites of enzymes like GST, leading to enzyme inhibition. Furthermore, it affects gene expression by modulating transcription factors and signaling pathways, thereby exerting its biological effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it suitable for long-term experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450s, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the execution of its biological functions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Acetyl-7-methoxy-2H-chromen-2-on umfasst typischerweise die Reaktion von Cumarin mit Essigsäureanhydrid. Die Reaktion wird unter sauren Bedingungen durchgeführt, oft unter Verwendung eines Katalysators wie Schwefelsäure. Die Reaktion verläuft über die Acetylierung des Cumarinrings, was zur Bildung von 8-Acetyl-7-methoxy-2H-chromen-2-on führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 8-Acetyl-7-methoxy-2H-chromen-2-on groß angelegte Acetylierungsreaktionen mit ähnlichen Reagenzien und Bedingungen wie bei der Laborsynthese umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft Reinigungsschritte wie die Umkristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Acetyl-7-methoxy-2H-chromen-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Acetylgruppe in einen Alkohol umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile beinhalten

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

7-Hydroxy-4-methylcumarin: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe an der 7. Position und einer Methylgruppe an der 4. Position.

8-Acetyl-7-hydroxycumarin: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe an der 7. Position anstelle einer Methoxygruppe.

7-Methoxycumarin: Ähnliche Struktur, jedoch ohne die Acetylgruppe an der 8. Position

Einzigartigkeit: 8-Acetyl-7-methoxy-2H-chromen-2-on ist einzigartig aufgrund des Vorhandenseins sowohl einer Acetylgruppe an der 8. Position als auch einer Methoxygruppe an der 7. Position. Diese Kombination funktioneller Gruppen verleiht ihr besondere chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

8-acetyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBDEHZHXKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556130 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-07-8 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

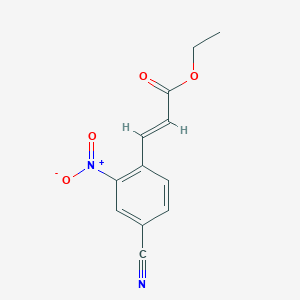

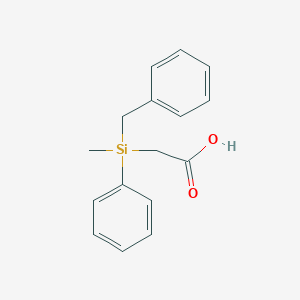

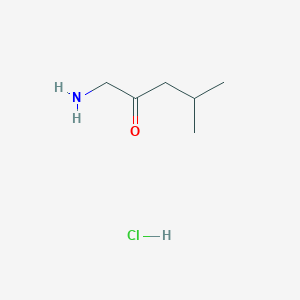

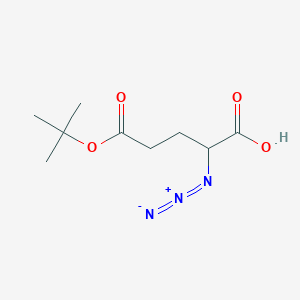

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

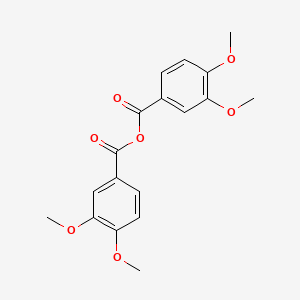

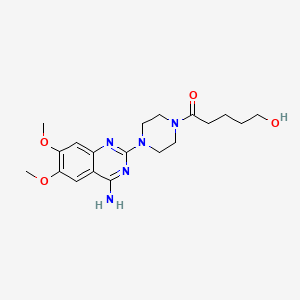

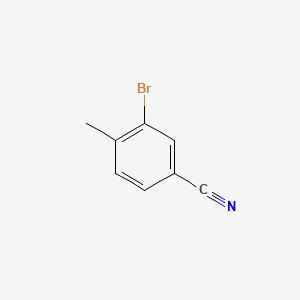

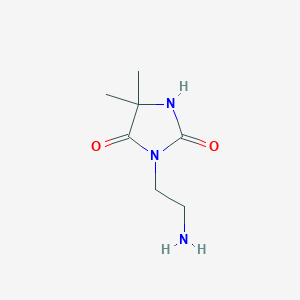

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.